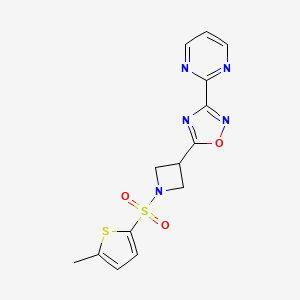
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13N5O3S2 and its molecular weight is 363.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its potential biological activities, mechanisms of action, and comparative analysis with similar compounds.
Structural Features
The molecular structure of this compound includes:
- Azetidine moiety : A four-membered nitrogen-containing ring.
- Oxadiazole ring : A five-membered heterocyclic compound with two nitrogen atoms.
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Sulfonamide group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Similar compounds have shown:
- Antibacterial effects against strains such as E. coli, S. aureus, and B. subtilis with MIC values ranging from 1.56 µg/mL to 16 µg/mL .
- Antifungal activity against various fungi, demonstrating potential as broad-spectrum antimicrobial agents .
Anticancer Properties
The 1,2,4-oxadiazole scaffold is recognized for its anticancer potential:
- Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the target compound may interact with these enzymes, disrupting cancer cell growth pathways.
Anti-inflammatory Activity
Preliminary studies on related sulfonamide derivatives indicate promising anti-inflammatory effects:
- Certain derivatives have demonstrated IC50 values lower than common anti-inflammatory drugs like diclofenac . This suggests that the target compound may possess similar or enhanced anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Binding to and inhibiting specific enzymes involved in disease processes.
- Receptor modulation : Altering receptor activity to achieve therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Azetidin-3-yloxycarbonylmethylthiazole | Thiazole instead of thiophene | Potentially different antibacterial activity |
| 5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole ring | Known for MAO-B inhibition |
| 3-(3-Chlorophenyl)-5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole and chlorophenyl groups | Exhibits neuroprotective properties |
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- A study demonstrated that derivatives with an oxadiazole ring showed significant antibacterial activity against drug-resistant strains of M. tuberculosis (MICs = 4–8 µM) .
- Another research focused on the antimalarial properties of oxadiazoles indicated comparable efficacy to chloroquine against Plasmodium falciparum .
科学的研究の応用
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,2,4-oxadiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves several key steps that include the formation of the azetidine ring and the introduction of the pyrimidine and sulfonyl groups. The synthesis pathways often leverage established methodologies in organic chemistry to achieve high yields and purity of the desired product.
Antimicrobial Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles , including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety may enhance these effects by facilitating interactions with bacterial targets.
Anticancer Potential
The anticancer properties of oxadiazole derivatives are also noteworthy. Compounds similar to 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole structure have been evaluated for anti-inflammatory properties. A study demonstrated that certain synthesized oxadiazole derivatives exhibited significant anti-inflammatory activity with IC50 values lower than those of established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic uses in treating inflammatory conditions.
Therapeutic Applications
Given the diverse biological activities associated with This compound , several therapeutic applications can be proposed:
- Antimicrobial Agents : Due to its effectiveness against various pathogens, this compound could be developed into new antimicrobial therapies to combat antibiotic-resistant bacteria.
- Cancer Treatment : Its potential as a DHFR inhibitor opens avenues for developing novel anticancer drugs targeting specific cancers.
- Anti-inflammatory Medications : The demonstrated anti-inflammatory properties may lead to its use in treating chronic inflammatory diseases.
Case Studies and Research Findings
Various studies have documented the efficacy of oxadiazole derivatives:
特性
IUPAC Name |
5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-9-3-4-11(23-9)24(20,21)19-7-10(8-19)14-17-13(18-22-14)12-15-5-2-6-16-12/h2-6,10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENLMUTETZMRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













